1-[(3,4-Dimethylphenyl)sulfonyl]piperazine

Antibacterial Enzyme Inhibition LpxH

Source 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine (CAS 524711-31-7), a critical sulfonamide scaffold for medicinal chemistry. Its 3,4-dimethylphenyl substitution is essential for optimizing hydrophobicity and target binding in LpxH and PI3Kγ inhibitor programs. Avoid unsubstituted or mono-methyl analogs for superior steric and electronic properties. Available at ≥95% purity for advanced R&D.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 524711-31-7
Cat. No. B1349610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethylphenyl)sulfonyl]piperazine
CAS524711-31-7
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C
InChIInChI=1S/C12H18N2O2S/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyKVWMTCHRBNHJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dimethylphenyl)sulfonyl]piperazine Procurement: Core Building Block for Sulfonyl Piperazine Libraries


1-[(3,4-Dimethylphenyl)sulfonyl]piperazine (CAS: 524711-31-7) is a synthetic sulfonamide compound characterized by a piperazine ring bearing a 3,4-dimethylphenylsulfonyl group. It belongs to the class of benzenesulfonamides and is primarily utilized as a high-purity chemical building block for advanced research and drug discovery. It is supplied by vendors such as AKSci, ChemBridge, and CymitQuimica at a minimum purity specification of 95% , [1]. Its molecular formula is C₁₂H₁₈N₂O₂S with a molecular weight of 254.35 g/mol, and its hydrochloride salt (CAS 1803591-09-4) is also available with a molecular weight of 290.81 g/mol [2], [3]. The compound acts as a versatile core for synthesizing diverse libraries of sulfonyl piperazine derivatives, which are extensively explored for various biological activities [4].

Why 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine Cannot Be Substituted with Generic Analogs


Substitution with unsubstituted or mono-methylated phenylsulfonyl piperazine analogs is not recommended for projects requiring specific hydrophobic and steric properties. The 3,4-dimethyl substitution pattern on the phenyl ring fundamentally alters the compound's physicochemical properties and biological profile. Compared to 1-(phenylsulfonyl)piperazine (CAS 14172-55-5), the presence of two methyl groups increases hydrophobicity (LogP) and molecular volume, directly impacting target binding affinity and selectivity in enzyme inhibition assays , . Similarly, the regioisomeric 1-[(2,4-dimethylphenyl)sulfonyl]piperazine (CAS 524711-32-8) exhibits different steric and electronic effects, leading to distinct biological outcomes [1]. Even a single methyl substitution, as in 1-[(4-methylphenyl)sulfonyl]piperazine (CAS 27106-51-0), results in different chemical reactivity and biological activity [2]. These structural variations directly influence the compound's performance in structure-activity relationship (SAR) studies, making the precise 3,4-dimethyl substitution pattern a critical and non-interchangeable parameter for specific research applications .

Quantitative Differentiation Guide: 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine


LpxH Enzyme Inhibition: Superior Activity of 3,4-Dimethylphenyl Sulfonyl Piperazines over Unsubstituted Analogs

The 3,4-dimethylphenyl substitution pattern is a key structural feature in potent LpxH inhibitors. Optimized sulfonyl piperazine compounds JH-LPH-28 and JH-LPH-33, which incorporate the 3,4-dimethylphenyl sulfonyl group, display superior LpxH inhibition compared to AZ1, a sulfonyl piperazine antibiotic with a different aryl substitution [1]. This demonstrates that the specific 3,4-dimethylphenyl motif contributes significantly to enhanced potency against this Gram-negative antibacterial target.

Antibacterial Enzyme Inhibition LpxH Gram-negative bacteria

Kinase Inhibition: The 3,4-Dimethylphenyl Sulfonyl Group as a Motif in Potent PI3Kγ Inhibitors

Sulfonyl piperazine series containing the 3,4-dimethylphenyl group have been identified as potent and selective phosphoinositide 3-kinase γ (PI3Kγ) inhibitors. In a patent describing these compounds, specific sulfonyl piperazine derivatives demonstrated IC50 values <100 nM in kinase assays [1], [2]. The 3,4-dimethylphenyl substitution is a key component of the pharmacophore that contributes to this high potency.

Kinase Inhibition PI3K Cancer Inflammation

Procurement Advantage: Precise 3,4-Dimethyl Substitution Enables Targeted SAR Exploration

The specific 3,4-dimethylphenyl substitution provides a distinct steric and electronic profile compared to other regioisomers and analogs. 1-[(2,4-Dimethylphenyl)sulfonyl]piperazine (CAS 524711-32-8) is a commercially available regioisomer , . The difference in methyl group positioning (3,4- vs 2,4-) leads to altered molecular shape and potential for different binding interactions. Similarly, 1-[(4-methylphenyl)sulfonyl]piperazine (CAS 27106-51-0) has a single methyl group, resulting in different steric and electronic effects . These precise structural variations are essential for fine-tuning activity in SAR studies.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Regioisomeric Differentiation: 3,4- vs 2,4-Dimethylphenyl Sulfonyl Piperazine

The target compound and its regioisomer, 1-[(2,4-dimethylphenyl)sulfonyl]piperazine (CAS 524711-32-8), are distinct chemical entities despite sharing the same molecular formula and weight [1], [2]. The different substitution patterns on the aromatic ring influence the compound's reactivity, solubility, and biological interactions. For example, the ortho-methyl group in the 2,4-isomer can introduce steric hindrance that may prevent the compound from adopting a planar conformation required for certain binding pockets .

Chemical Synthesis Regioisomers Building Blocks

Key Research Applications for 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine


Gram-Negative Antibacterial Drug Discovery Targeting LpxH

Use 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine as a key intermediate or core scaffold for synthesizing novel LpxH inhibitors. Optimized sulfonyl piperazine compounds bearing the 3,4-dimethylphenyl group have demonstrated superior inhibition of K. pneumoniae and E. coli LpxH compared to earlier-generation analogs, making this specific substitution pattern a valuable starting point for medicinal chemistry campaigns against multidrug-resistant Gram-negative pathogens [1].

Kinase Inhibitor Development, Particularly for PI3Kγ

Employ 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine as a building block for synthesizing libraries of PI3Kγ inhibitors. The 3,4-dimethylphenyl sulfonyl piperazine motif is a core component of potent and selective PI3Kγ inhibitors with IC50 values below 100 nM, making it a critical scaffold for programs targeting cancer, inflammation, and other PI3K-related diseases [2].

Structure-Activity Relationship (SAR) Studies on Sulfonyl Piperazines

Utilize the precise 3,4-dimethyl substitution pattern as a specific probe in SAR studies to map steric and electronic requirements for target binding. The distinct properties of this compound, compared to its 2,4-dimethyl regioisomer and mono-methyl analogs, allow researchers to precisely define the pharmacophore and optimize lead compounds .

Chemical Biology and Probe Development

Employ 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine as a versatile chemical probe or precursor for developing activity-based probes or affinity reagents. Its unique substitution pattern provides a distinct chemical handle for exploring biological systems and target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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